N-(3,4-dichlorophenyl)-2-iodobenzamide is an organic compound with significant relevance in medicinal chemistry and pharmacological research. This compound features a dichlorophenyl group and an iodobenzamide moiety, which contribute to its chemical reactivity and biological activity. The systematic name reflects its structure, which consists of a benzamide backbone substituted with both iodine and dichlorine groups.
Source: The compound can be synthesized through various methods, primarily in laboratory settings, where it is used for the development of pharmaceuticals and as a chemical probe in biological studies.
Classification: N-(3,4-dichlorophenyl)-2-iodobenzamide is classified as an aromatic amide due to the presence of the amide functional group (-C(=O)NH-) attached to an aromatic ring. It also falls under the category of halogenated compounds because of the chlorine and iodine substituents.
The synthesis of N-(3,4-dichlorophenyl)-2-iodobenzamide typically involves several steps:
The molecular structure of N-(3,4-dichlorophenyl)-2-iodobenzamide can be described as follows:
This structure contributes to its potential biological activity and interaction with various biological targets.
N-(3,4-dichlorophenyl)-2-iodobenzamide can participate in several chemical reactions:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or tailor it for specific applications.
The mechanism of action of N-(3,4-dichlorophenyl)-2-iodobenzamide primarily relates to its interactions at the molecular level within biological systems:
Experimental data regarding solubility, stability, and reactivity should be collected through laboratory studies to provide comprehensive insights into its behavior under various conditions.
N-(3,4-dichlorophenyl)-2-iodobenzamide has several scientific applications:
Benzamide derivatives represent a cornerstone of medicinal chemistry, with roots tracing to the mid-20th century. Early benzamides like metoclopramide established the scaffold’s utility in modulating neurotransmitter pathways, particularly dopamine and serotonin receptors. The strategic halogenation of benzamides emerged as a pivotal innovation to enhance bioactivity and receptor binding affinity. N-(3,4-Dichlorophenyl)-2-iodobenzamide exemplifies this evolution, incorporating ortho-iodo and 3,4-dichloro substitutions to exploit synergistic electronic effects. This compound belongs to a class of rare, specialized chemicals aimed at early-stage drug discovery, reflecting ongoing efforts to expand the pharmacophore library for neuropharmacology and oncology [1] [2].
Dual-halogenated benzamides address critical limitations in drug development:
Sigma-Aldrich classifies N-(3,4-dichlorophenyl)-2-iodobenzamide as a "rare and unique chemical" for early discovery, highlighting its potential to circumvent existing therapeutic bottlenecks. However, commercial sources explicitly note the absence of analytical data or purity verification, underscoring the need for rigorous characterization in research settings [1] [2].
Positional isomerism profoundly influences the compound’s physicochemical and biological profile. Key comparisons include:
Table 1: Impact of Halogen Positioning in Benzamide Isomers
| Isomer Configuration | Electronic Effects | Dipole Moment (Predicted) | Receptor Binding Implications |
|---|---|---|---|
| Ortho-iodo (target compound) | Steric hindrance near amide bond | Higher (∼5.2 D) | Enhanced kinase inhibition |
| Meta-iodo analogues | Reduced steric interference | Moderate (∼4.1 D) | Moderate activity |
| Para-iodo isomers (e.g., CID 77561) | Conjugation with carbonyl group | Lower (∼3.8 D) | Improved solubility, reduced potency |
The ortho-iodo configuration in N-(3,4-dichlorophenyl)-2-iodobenzamide induces torsional strain, distorting the amide plane and potentially favoring interactions with deep hydrophobic pockets in target proteins. By contrast, para-iodo isomers like 4-iodobenzamide (PubChem CID 77561) exhibit symmetrical charge distribution, reducing binding affinity to complex receptors [5] [6]. Cyclopropane-based halogenated isomers (e.g., 1,2-diiodocyclopropane) further illustrate how ring strain and halogen orientation alter bioactivity, though these lack the benzamide scaffold’s versatility [6].
Critical unresolved questions include:
Commercial suppliers explicitly state that analytical data (e.g., NMR, HPLC) are unavailable for this compound, impeding mechanistic studies [1] [2]. Additionally, the lack of crystallographic data obscures insights into preferred solid-state conformations and intermolecular interactions.
"The strategic incorporation of multiple halogens creates a pharmacophore with unique electronic and steric features, demanding dedicated structure-activity studies." – Adapted from Sigma-Aldrich technical notes [1] [2].*
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: